

A Technical Guide to Commercial Deuterated Pyrazine Standards for Researchers

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Compound of Interest

Compound Name: 2-Ethyl-5-methylpyrazine-d5

Cat. No.: B12378437

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For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a cornerstone of accurate and reliable quantitative analysis, particularly in mass spectrometry-based assays. This guide provides an in-depth overview of commercially available deuterated pyrazine standards, their technical specifications, and a detailed protocol for their application.

Deuterated pyrazine, specifically Pyrazine-d4, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various matrices. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This property allows for the precise correction of variations that can occur during sample preparation and instrumental analysis.

Commercial Supplier Overview of Pyrazine-d4

Several reputable chemical suppliers offer high-purity Pyrazine-d4 (CAS No. 1758-62-9). The following table summarizes the key quantitative data for the products available from prominent vendors.

Supplier	Product Number	Isotopic Purity	Chemical Purity	Molecular Formula	Molecular Weight	Available Pack Sizes
Sigma-Aldrich	340456	98 atom % D[1]	99% (CP) [2]	C ₄ D ₄ N ₂ [3]	84.11[3]	1 g
Santa Cruz Biotechnology	sc-225588	Lot-specific	Lot-specific	C ₄ D ₄ N ₂ [3]	84.11[3]	250 mg, 1 g
C/D/N Isotopes	D-0084	98 atom % D[4]	Not specified	C ₄ D ₄ N ₂	84.11[4]	0.5 g, 1 g[4]
MedChem Express	HY-137681	Not specified	>98%	C ₄ D ₄ N ₂	84.11	1 mg, 5 mg
LGC Standards	TRC-P991002	Not specified	Not specified	C ₄ D ₄ N ₂	84.1126[5]	25 mg, 250 mg[5]
ResolveMass Laboratories	RM-D-055	Not specified	Not specified	C ₄ D ₄ N ₂	84.11	1 g

Note: "Lot-specific" indicates that the purity is determined for each batch and is available on the Certificate of Analysis (CoA). "Not specified" means the information is not readily available on the product's main web page.

Experimental Protocol: Quantitative Analysis using Deuterated Pyrazine Standard

This section outlines a detailed methodology for the use of Pyrazine-d₄ as an internal standard in a typical quantitative analysis workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Stock Solutions

- Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

- Accurately weigh 10 mg of Pyrazine-d4.
- Dissolve the weighed standard in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Store the stock solution at the recommended temperature (typically 2-8°C or -20°C) in an amber vial to protect it from light.
- Analyte Stock Solution (e.g., 1 mg/mL):
 - Prepare a stock solution of the non-deuterated pyrazine analyte using the same procedure as for the internal standard.

Preparation of Calibration Curve Standards

- Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Spike a constant, known concentration of the Pyrazine-d4 internal standard into each calibration standard. The concentration of the internal standard should be chosen to be within the linear range of the instrument's detector.

Sample Preparation

- To each unknown sample, add the same constant, known concentration of the Pyrazine-d4 internal standard as was added to the calibration standards.
- Perform any necessary sample extraction, clean-up, or derivatization steps. The presence of the internal standard will account for any loss of analyte during these procedures.

Instrumental Analysis (GC-MS or LC-MS)

- Set up the mass spectrometer to monitor for the specific m/z of both the analyte (non-deuterated pyrazine) and the internal standard (Pyrazine-d4).
- Inject the prepared calibration standards and samples onto the instrument.

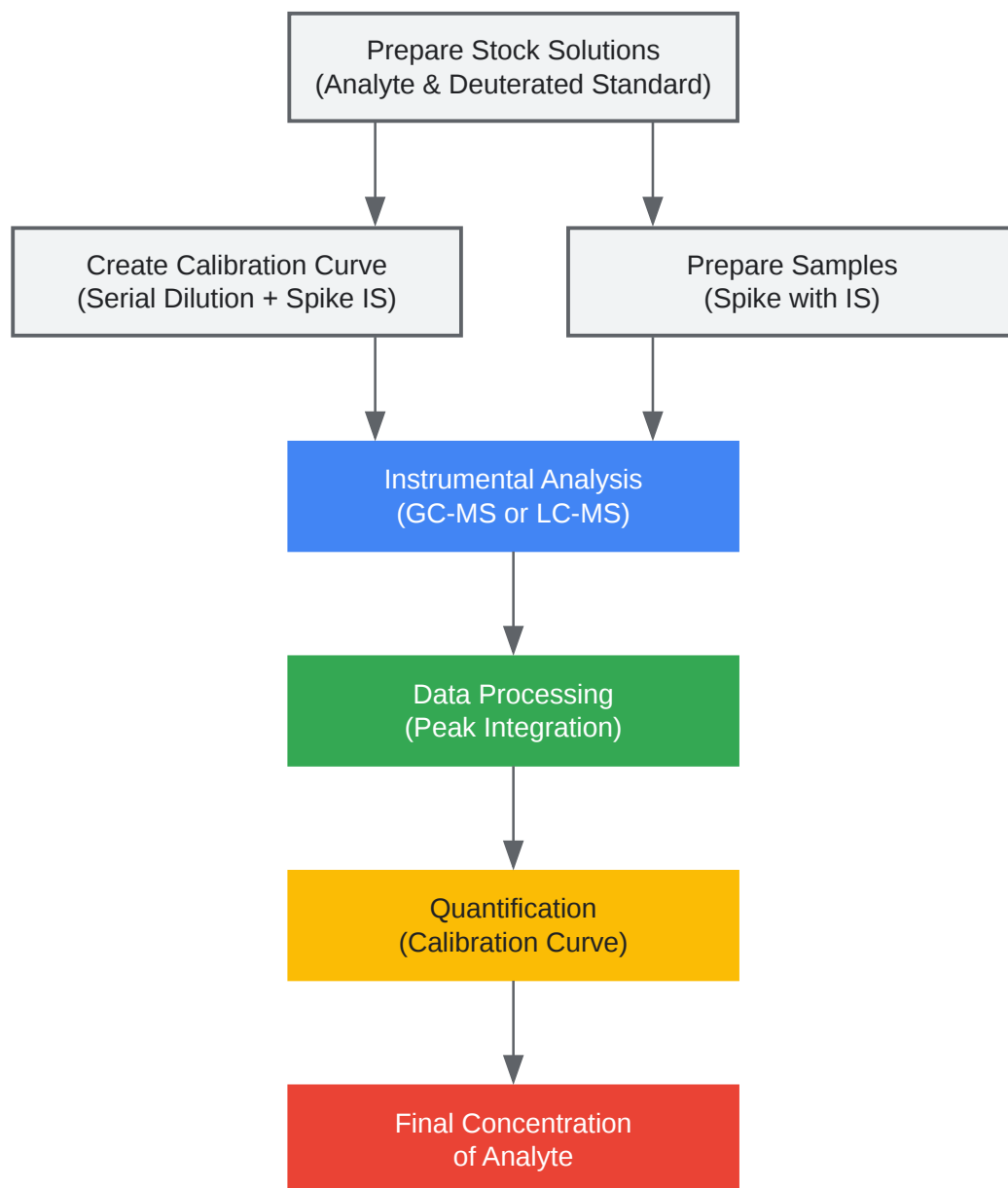
- Acquire the data, ensuring that the chromatographic peaks for both the analyte and the internal standard are well-resolved.

Data Analysis

- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- For each unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis experiment utilizing a deuterated internal standard.

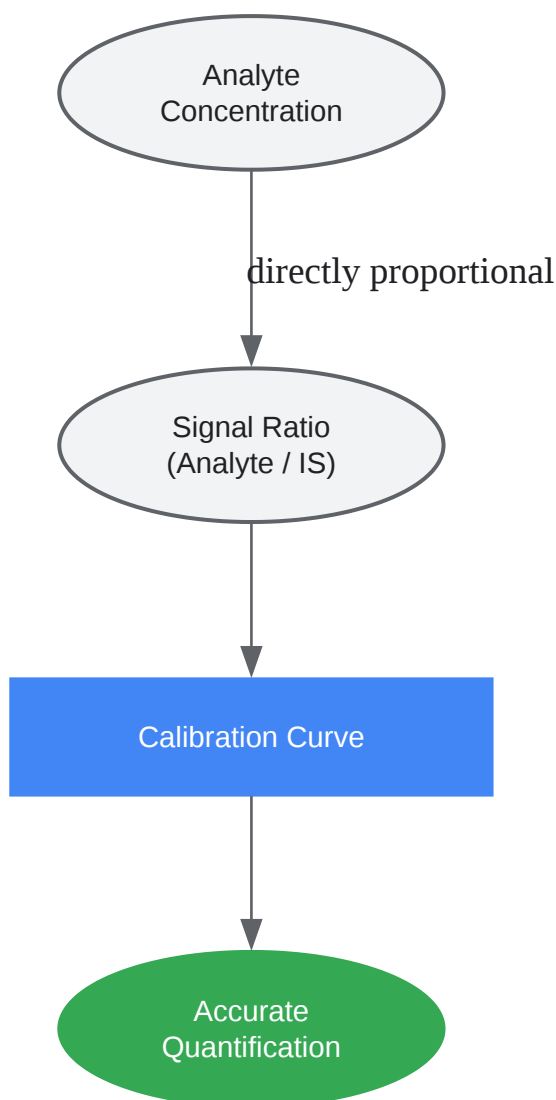


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Quantitative analysis workflow using a deuterated internal standard.

Signaling Pathways and Logical Relationships

In the context of using deuterated standards, the critical relationship is the direct proportionality between the analyte concentration and the ratio of the analyte's signal to the internal standard's signal. This relationship forms the basis of the calibration curve and ensures accurate quantification.



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Core principle of quantification using an internal standard.

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